molecular formula C16H33N B14432267 N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine CAS No. 76184-04-8

N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B14432267
CAS No.: 76184-04-8
M. Wt: 239.44 g/mol
InChI Key: QCPPKCNNDKRBCG-UHFFFAOYSA-N
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Description

N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a cyclohexane ring substituted with hexan-2-yl, methyl, and propan-2-yl groups, making it a complex and unique structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine typically involves multi-step organic reactions. One common method is the reductive amination of a ketone precursor with an appropriate amine. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used to facilitate the hydrogenation of intermediate compounds. The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(Hexan-2-yl)-2-methylcyclohexan-1-amine
  • N-(Hexan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine
  • N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclopentan-1-amine

Uniqueness

N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

76184-04-8

Molecular Formula

C16H33N

Molecular Weight

239.44 g/mol

IUPAC Name

N-hexan-2-yl-2-methyl-5-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C16H33N/c1-6-7-8-14(5)17-16-11-15(12(2)3)10-9-13(16)4/h12-17H,6-11H2,1-5H3

InChI Key

QCPPKCNNDKRBCG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)NC1CC(CCC1C)C(C)C

Origin of Product

United States

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